2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE
Description
2-[(2E)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide (CAS: 514182-36-6, molecular formula: C₁₅H₂₀N₄O₂S) is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a methylimino group at position 2, a methyl group at position 3, and an N-phenylacetamide side chain at position 5 . The compound is synthesized via the reaction of N-methylthiourea with N-phenylmaleimide in ethanol, yielding a product with a melting point of 174–175°C and a 66% yield . Structural confirmation is achieved through ¹H/¹³C NMR, HMBC spectroscopy, and HRMS analysis . Thiazolidinone derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer activities, though specific biological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-14-13-16(2)12(18)10(19-13)8-11(17)15-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMQNBLTYKJFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE typically involves the reaction of 3-methyl-4-oxothiazolidine-2-thione with N-phenylacetamide in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to a variety of substituted thiazolidinones.
Scientific Research Applications
It appears you're asking for information on the applications of "2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE". However, the provided search results do not contain information about this specific compound. Instead, they contain information on similar compounds.
Here's what the search results do provide:
- (E)-ethyl 2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate : This compound, also known as ethyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has a molecular weight of 409.5 g/mol and the molecular formula C18H23N3O4S .
- 2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid : This compound has the molecular formula C₇H₁₀N₂O₃S .
- N-[4-(difluoromethoxy)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide : This compound has a molecular weight of 343.35 g/mol and the molecular formula C14H15F2N3O3S .
- Thiazole derivatives as CDK2 inhibitors : Research indicates that thiazole derivatives, which are related to the requested compound, have anticancer, neuroprotective, and anti-inflammatory properties . Some thiazolidinone analogs have demonstrated strong inhibitory activity against CDK2 and EGFR, and can increase the activity of caspases, which promote apoptosis in breast cancer cell lines .
Mechanism of Action
The mechanism of action of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Thiazolidinone Derivatives
Key Observations
Substituent Effects on Bioactivity: The methylimino group in the target compound likely enhances metabolic stability compared to the unsubstituted imino group in 4j/4k . Compound 9d () demonstrates antimicrobial activity, attributed to the 4-hydroxy-6-methyl-2-oxopyran substituent, which may facilitate hydrogen bonding with microbial targets .
Synthetic Efficiency :
- The target compound and 4j/4k share identical yields (66%) and melting points, suggesting similar reaction kinetics despite substituent differences .
- Lower yields for 9d (47%) may result from steric hindrance imposed by the bulky pyran ring .
Structural Diversity: Halogenated analogs () introduce chloro groups, which are known to enhance binding affinity in hydrophobic pockets . Sulfanylidene groups () and methoxybenzylidene moieties expand π-π stacking interactions, critical for target recognition .
Research Findings and Implications
- Antimicrobial Potential: While the target compound lacks reported bioactivity, structural analogs like 9d highlight the thiazolidinone scaffold’s versatility in drug design .
- Synthetic Scalability : High yields (66%) for the target compound and 4j/4k suggest robust synthetic routes for further derivatization .
- Structure-Activity Relationships (SAR): Substituent modifications at positions 2 (imino), 3 (alkyl), and 5 (acetamide) are pivotal for tuning physicochemical and biological properties.
Biological Activity
The compound 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is a member of the thiazolidinone class, characterized by its unique structural features that confer various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships (SAR).
The molecular formula for this compound is , with a molecular weight of 291.37 g/mol. The compound features a thiazolidinone ring, an acetamide moiety, and a phenyl group, which are crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C14H17N3O2S |
| Molecular Weight | 291.37 g/mol |
| IUPAC Name | N-benzyl-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
| InChI Key | RGHANVKOAJRSBA-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-y] exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazolidinones demonstrated potent activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL for the most effective compounds .
Case Study:
A series of synthesized derivatives were tested against eight bacterial and eight fungal species, showing promising results in their antimicrobial efficacy. Compounds were evaluated for their ability to inhibit growth and kill pathogens effectively.
Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of specific cancer cell pathways and apoptosis induction.
Research Findings:
- Cytotoxicity : Compounds similar to our target compound have shown IC50 values below 30 µM against various cancer cell lines, indicating strong cytotoxic effects .
- Mechanism of Action : The anticancer activity is attributed to interactions with proteins involved in cell survival pathways, such as Bcl-2 and Aurora-A kinase .
Anti-inflammatory Activity
Some derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Structure-Activity Relationship (SAR)
The biological activity of 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-y] is influenced by its structural components:
- Thiazolidinone Ring : Essential for both antimicrobial and anticancer activities.
- Substituents on the Phenyl Ring : Variations in substitution patterns can enhance or reduce biological activity.
- Methyl Group Positioning : The position of methyl groups significantly affects the compound's interaction with biological targets.
The compound likely exerts its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : Binding to specific receptors can trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some thiazolidinones have been shown to modulate oxidative stress responses in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
